molecular formula C9H13N5O3 B2636376 8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione CAS No. 671763-45-4

8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione

Cat. No.: B2636376
CAS No.: 671763-45-4
M. Wt: 239.235
InChI Key: ATBHKOLSUQNXGR-UHFFFAOYSA-N
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Description

8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione is a chemical compound with a complex structure that includes a purine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with 2-hydroxyethyl(methyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF), to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce an alcohol.

Scientific Research Applications

8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in cellular processes and as a probe for studying enzyme activities.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyldiethanolamine: A compound with a similar structure but different functional groups.

    2-hydroxyethyl methacrylate: Another compound with a hydroxyethyl group but different overall structure.

Uniqueness

8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione is unique due to its specific combination of functional groups and the purine ring system, which confer distinct chemical and biological properties

Properties

IUPAC Name

8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O3/c1-13(3-4-15)8-10-5-6(11-8)14(2)9(17)12-7(5)16/h15H,3-4H2,1-2H3,(H,10,11)(H,12,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBHKOLSUQNXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)N(C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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